3-(1H-indol-3-yl)prop-2-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)prop-2-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSFGXXOMYAYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C#CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 3 1h Indol 3 Yl Prop 2 Ynoic Acid
Reactivity of the Carbon-Carbon Triple Bond
The electron-withdrawing nature of the carboxyl group polarizes the carbon-carbon triple bond, rendering it susceptible to attack by both electrophiles and nucleophiles. This activation facilitates a variety of addition and cycloaddition reactions.
Electrophilic Additions (e.g., Hydroarylation, Halogenation)
The carbon-carbon triple bond of 3-(1H-indol-3-yl)prop-2-ynoic acid is a reactive site for electrophilic additions. While specific studies on this exact molecule are not abundant, the reactivity can be inferred from related systems.
Hydroarylation: Gold-catalyzed hydroarylation of propiolic acids with arylboronic acids has been shown to be a highly regioselective process, yielding α-aryl acrylic acids. researchgate.net This suggests that this compound could undergo a similar transformation. Transition metal catalysis, particularly with gold, is a common strategy for hydroarylation reactions of alkynes. rsc.org The reaction of an aryl (3-iodoprop-2-yn-1-yl) ether, a related system, in the presence of a gold(I) catalyst leads to 3-iodo-2H-chromene derivatives through a cyclization that can be considered a formal hydroarylation. researchgate.netbeilstein-journals.org This indicates the potential for intramolecular hydroarylation if a suitable aromatic ring is present in a substituent on the indole (B1671886) nitrogen or elsewhere in the molecule.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) to alkynes is a fundamental organic reaction. In the case of this compound, this reaction would be expected to proceed readily to form the corresponding dihaloalkene derivatives. The stereochemical outcome (syn- or anti-addition) would depend on the reaction conditions and the specific halogen used.
Nucleophilic Additions to the Alkyne
The polarization of the alkyne by the adjacent carboxylic acid group makes the β-carbon atom electrophilic and thus susceptible to nucleophilic attack. This is a classic example of conjugate or Michael-type addition. A variety of nucleophiles, including thiols, amines, and alcohols, can add across the triple bond.
While specific examples for this compound are not detailed in the provided search results, the general reactivity pattern of activated alkynes is well-established. For instance, the reaction of related indole derivatives with nucleophiles often occurs at the position corresponding to the β-carbon of the propiolic acid. researchgate.net
Cycloaddition Reactions (e.g., [2+2], [3+2] Cycloadditions with Dienophiles/Dipoles)
The activated triple bond of this compound can participate in various cycloaddition reactions, serving as a dienophile or a dipolarophile to construct cyclic systems. A notable example is the cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. nih.govresearchgate.net In this reaction, the propioloyl group attached to the indole nitrogen undergoes a radical addition followed by an intramolecular cyclization onto the indole ring, forming novel pyrrolo[1,2-a]indol-3-one derivatives. nih.govresearchgate.net This demonstrates the potential of the indole-propiolic acid scaffold to undergo complex, multi-step transformations to build intricate heterocyclic systems. Transition metal-catalyzed C-H functionalization and cyclization of indole derivatives with alkynes is also a well-established method for the synthesis of various fused indole systems. mdpi.comresearchgate.netresearchgate.netrsc.org
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group of this compound can undergo a range of standard transformations, including esterification, amidation, reduction, and decarboxylation.
Esterification and Amidation Reactions
The carboxylic acid can be readily converted to its corresponding esters and amides under standard conditions. These reactions are crucial for creating derivatives with modified properties and for use as prodrugs. google.com
Esterification: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). google.com
Amidation: Amide formation is typically carried out by activating the carboxylic acid, for example, with a coupling reagent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of an amine. nih.gov This method is widely used for the synthesis of amide derivatives of various carboxylic acids, including those with an indole moiety. nih.gov
The following table provides representative examples of esterification and amidation reactions on related indole carboxylic acids, which are expected to be applicable to this compound.
| Reactant 1 | Reactant 2 | Coupling Reagent/Catalyst | Product Type |
| Indole-3-carboxylic acid derivative | Alcohol | Acid catalyst (e.g., H₂SO₄) or DCC/DMAP | Ester |
| Indole-3-carboxylic acid derivative | Amine | EDCI/HOBt | Amide |
| 3-(1H-indol-3-yl)propanoic acid | Primary or secondary amine | i-Butylchloroformate | Amide |
| Caffeic acid derivatives | 5-Aminoindole | EDCI/HOBt, DIPEA | Indole-caffeic amide |
Reduction and Decarboxylation Pathways
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com Milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. youtube.com It is also possible to achieve selective reduction of the triple bond. Catalytic hydrogenation can lead to the corresponding alkene or alkane, depending on the catalyst and reaction conditions. rsc.org Biocatalytic systems have also been developed for the reduction of α,β-unsaturated carboxylic acids to the corresponding allylic alcohols or saturated alcohols. rsc.org
Decarboxylation: The removal of the carboxyl group as carbon dioxide is a potential transformation. Decarboxylation of arylpropiolic acids can be achieved under various conditions, often involving transition metal catalysts or radical initiators. researchgate.netrsc.org For instance, a catalyst- and oxidant-free decarboxylative oxysulfonylation of arylpropiolic acids can be triggered by air. researchgate.net The decarboxylation of carboxylic acids can also be achieved by heating with soda lime. libretexts.org The ease of decarboxylation depends on the stability of the resulting carbanion or radical intermediate. wikipedia.org
Reactivity of the Indole Heterocycle
The indole nucleus is an electron-rich aromatic system, which predisposes it to a variety of reactions, particularly on the pyrrole (B145914) ring.
The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic and the preferred site of substitution. bhu.ac.inquimicaorganica.org This is due to the ability of the nitrogen atom's lone pair to stabilize the intermediate cation formed during the electrophilic attack at this position, without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in However, in this compound, the C3 position is already substituted. Consequently, electrophilic substitution is directed to the C2 position of the indole ring. quimicaorganica.org Should both the C2 and C3 positions be occupied, electrophilic attack may occur on the benzene portion of the heterocycle, typically at the C6 position. bhu.ac.in
Common electrophilic substitution reactions for indoles include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms onto the indole ring. quimicaorganica.org
Nitration: This can be achieved using nitric acid in acetic anhydride. quimicaorganica.org
Sulfonation: The use of a sulfur trioxide-pyridine complex provides a mild method for sulfonation. quimicaorganica.org
Friedel-Crafts Acylation: This reaction, often employing acyl chlorides with a Lewis acid catalyst such as diethylaluminum chloride, typically results in acylation at the C3 position. organic-chemistry.org For 3-substituted indoles, the reaction landscape becomes more complex.
Mannich Reaction: This involves treatment with formaldehyde (B43269) and a secondary amine in an acidic medium, leading to the introduction of an aminomethyl group. quimicaorganica.org
The nitrogen atom of the indole ring possesses a lone pair of electrons and an acidic proton, allowing for both N-alkylation and N-acylation reactions.
N-Alkylation: The deprotonation of the indole N-H with a suitable base, followed by reaction with an alkylating agent, is a common strategy for N-alkylation. google.com Phase-transfer catalysis has been employed for the selective alkylation of indole derivatives. researchgate.net For instance, the reaction of an indole with an alkyl halide in the presence of a base like potassium hydroxide (B78521) can lead to the corresponding N-alkylated product. frontiersin.org Dinuclear zinc-ProPhenol complexes have been shown to catalyze the enantioselective N-alkylation of indoles with aldimines. nih.gov Furthermore, B(C6F5)3 has been utilized as a catalyst for the direct C3 alkylation of indoles, which can sometimes compete with N-alkylation depending on the substrate and reaction conditions. acs.org
N-Acylation: The introduction of an acyl group onto the indole nitrogen is a synthetically valuable transformation, as N-acylindoles are precursors to many biologically active molecules. rsc.org This reaction is often more challenging than C3-acylation due to the lower nucleophilicity of the indole nitrogen. researchgate.net Traditional methods often involve the use of highly reactive acylating agents like acyl chlorides in the presence of a strong base. rsc.org More recent and milder methods have been developed, such as the use of thioesters as the acyl source in the presence of cesium carbonate, which allows for a highly chemoselective N-acylation. nih.gov Another approach involves an oxidative carbene-catalyzed N-acylation using aldehydes as the acylating agent. rsc.org A one-pot method for the trifluoromethylselenolation and N-acylation of indoles has also been reported, utilizing [Me4N][SeCF3] in the presence of acyl peroxides. nih.gov
Rearrangements and Cyclizations of the Indole-Alkyne System
The juxtaposition of the indole ring and the alkyne functionality in this compound creates a reactive system prone to intramolecular rearrangements and cyclizations, often facilitated by transition metal catalysts. These reactions are powerful tools for the construction of complex, fused heterocyclic ring systems.
Electrophilic cyclization of functionally substituted alkynes is a well-established method for synthesizing a variety of carbo- and heterocyclic compounds. nih.gov The mechanism generally involves the electrophilic activation of the carbon-carbon triple bond, followed by an intramolecular nucleophilic attack from the indole ring. nih.gov
Gold and platinum catalysts are particularly effective in promoting the cyclization of indole-alkyne systems. acs.orgnih.govnih.gov Gold(I) catalysts, being highly alkynophilic, can activate the alkyne towards nucleophilic attack from the indole C2 position, leading to cyclized products. The regioselectivity of these cyclizations (i.e., endo- vs. exo-dig) can be influenced by the catalyst and the substitution pattern of the substrate. acs.org For example, gold-catalyzed intramolecular reactions of 3-alkynyl-bearing indoles can lead to highly functionalized 3-allenylindoles through a cascade of cyclization, fragmentation, and rearrangement. researchgate.netacs.org
Palladium-catalyzed reactions have also been extensively used for the synthesis of indoles and related heterocycles from alkyne precursors. organic-chemistry.orgyoutube.comacs.orgrsc.org These reactions often involve oxidative addition, carbopalladation, and reductive elimination steps. BF3·OEt2 has also been shown to catalyze the cyclization of alkynes to form various heterocyclic structures. rsc.org
Catalytic Activation of the Alkyne and Indole Moieties
The reactivity of both the alkyne and indole components of this compound can be significantly enhanced and controlled through the use of catalysts.
Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and mild reaction conditions for the transformation of indole-alkynes. youtube.com
Gold Catalysis: Gold catalysts, particularly cationic gold(I) complexes, are exceptionally effective at activating alkynes towards nucleophilic attack. acs.orgnih.gov They have been used to catalyze a variety of reactions with indole-alkynes, including intramolecular cyclizations to form annulated indoles and intermolecular reactions. nih.govcapes.gov.br The coupling of indoles with carbonyl-functionalized alkynes, catalyzed by gold, can selectively produce vinyl indoles, avoiding the formation of bisindolemethanes that can occur with simple alkynes. acs.orgwhiterose.ac.uk Gold-catalyzed cascade reactions of azido-alkynes are also a powerful method for synthesizing fused indole structures. digitellinc.comnih.gov
Platinum Catalysis: Platinum complexes, such as PtCl2, are also potent catalysts for the cyclization of alkynes. rsc.org They have been used to synthesize azepino[3,4-b]indol-1-ones from alkyne-substituted indole-2-carboxamides. rsc.org Platinum catalysts are also effective for the diboration of alkynes. acs.org
Rhodium Catalysis: Rhodium catalysts have been employed in the enantioselective coupling of indoles and alkynes via a rhodium-hydride catalyzed isomerization of the alkyne to an allene, which is then trapped by the indole nucleophile. nih.gov Rhodium has also been used in conjunction with platinum for [4+3] cycloaddition reactions to synthesize cyclohepta[b]indoles. nih.gov
Palladium Catalysis: Palladium catalysts are versatile for a wide range of transformations involving alkynes and indoles, including the synthesis of indoles through the heteroannulation of internal alkynes. acs.org Palladium-catalyzed intramolecular cyclization of 2-(1-alkynyl)-N-alkylideneanilines provides a route to 2,3-disubstituted indoles. organic-chemistry.org
Dual Catalysis: Cooperative dual catalytic systems, such as combining gold and zinc catalysis, have been developed for the synthesis of N-protected indoles from N-arylhydroxamic acids and alkynes. nih.govrsc.org In this system, the zinc catalyst enhances the nucleophilicity of the nitrogen-containing component, which then attacks the gold-activated alkyne. nih.govrsc.org
While homogeneous catalysis is more commonly reported for the specific transformations of indole-alkynes, heterogeneous catalysts offer advantages in terms of catalyst recovery and recycling. The principles of heterogeneous catalysis, such as the hydrogenation of alkynes on a metal surface, are well-established. youtube.com For a molecule like this compound, a heterogeneous catalyst could potentially be used for the reduction of the alkyne to either an alkene or an alkane, depending on the catalyst and reaction conditions. However, specific examples of heterogeneous catalysis applied directly to this molecule are not extensively documented in the surveyed literature.
Mechanistic Elucidation of Key Transformations
The mechanistic understanding of reactions involving this compound is crucial for optimizing reaction conditions and designing novel synthetic pathways. While detailed mechanistic studies specifically targeting this molecule are not extensively documented in publicly available literature, plausible pathways for its key transformations, such as cycloaddition reactions, can be inferred from studies on analogous indole and alkyne systems. The electron-withdrawing nature of the carboxylic acid group activates the alkyne for nucleophilic attack, while the indole nucleus can participate in various ways depending on the reaction conditions.
The identification and characterization of transient intermediates are fundamental to substantiating any proposed reaction mechanism. For reactions involving this compound, both spectroscopic and computational methods would be indispensable. Plausible intermediates can be proposed based on well-established reaction mechanisms for similar compounds, such as 3-cyanoacetyl indoles or other activated alkynes. nih.gov
In multicomponent reactions or cycloadditions, several types of intermediates are conceivable. For instance, in a formal [3+2] cycloaddition reaction, the initial step could involve the formation of a zwitterionic intermediate. This occurs in reactions of similar compounds where an isocyanide adds to a dialkyl acetylenedicarboxylate, generating a reactive zwitterion that is then trapped by another component. nih.gov Similarly, in base-promoted reactions, the initial deprotonation of the indole N-H or the carboxylic acid can lead to anionic intermediates that drive subsequent steps like Michael additions. nih.gov
In acid-catalyzed or Lewis acid-promoted transformations, dearomatized indolyl cations can act as key intermediates. For example, in formal (4+3) cycloadditions of 3-alkenylindoles, an oxyallyl cation generated in situ reacts with the indole to form a cycloadduct, proceeding through a dearomatized intermediate. nih.gov While the propiolic acid moiety differs from an alkenyl group, the principle of the indole nucleus acting as the nucleophilic component remains relevant.
The characterization of such intermediates often relies on a combination of techniques:
Low-temperature NMR spectroscopy: To observe and structurally elucidate thermally unstable intermediates.
Mass Spectrometry (MS), particularly ESI-MS: To detect the mass of transient charged species.
In-situ IR and Raman Spectroscopy: To monitor the formation and disappearance of key functional groups in real-time.
Computational Chemistry (DFT): To calculate the energies and structures of proposed intermediates and transition states, providing theoretical support for their existence and role in the reaction pathway. chim.itmdpi.com
The table below outlines hypothetical intermediates in plausible transformations of this compound and the methods for their characterization, based on analogous systems.
| Plausible Transformation | Hypothetical Intermediate | Key Structural Features | Proposed Characterization Methods | Reference for Analogy |
| Base-Catalyzed Addition | Michael Adduct Anion | Negative charge delocalized over the propiolate system; Intact indole ring. | Low-Temperature ¹³C NMR, ESI-MS(-) | nih.gov |
| [3+2] Cycloaddition | Zwitterionic Species | Separated positive and negative charges; Newly formed five-membered ring precursor. | In-situ IR, ESI-MS(+/-), DFT Calculations | nih.gov |
| Lewis Acid-Catalyzed Cycloaddition | Dearomatized Indolyl Cation | Spiro-cyclic structure; Loss of indole aromaticity; Positively charged. | Low-Temperature ¹H & ¹³C NMR, DFT Calculations | nih.gov |
| Electrophilic Cyclization | Vinylic Cation/Halonium Ion | Three-membered ring (halonium) or open cation; Activated alkyne bond. | Trapping experiments, DFT Calculations | chim.it |
This table is illustrative and based on mechanisms reported for analogous compounds.
Kinetic analysis provides quantitative insight into a reaction mechanism, including the determination of the rate-determining step, the involvement of intermediates, and the influence of catalysts. While specific kinetic data for reactions of this compound are not readily found, the principles of such analyses can be discussed based on studies of related 3-substituted indoles. rsc.org
A typical kinetic study would involve monitoring the reaction progress over time by measuring the concentration of reactants or products. This is often achieved using spectroscopic methods like UV-Vis or NMR spectroscopy. For example, in a cycloaddition reaction, the disappearance of the characteristic UV absorbance of the conjugated indole-alkyne system or the appearance of a new product peak in the NMR spectrum could be tracked.
For a hypothetical reaction, such as a cycloaddition with a diene, the rate law would be determined by systematically varying the initial concentrations of this compound and the diene. A possible rate law might take the form:
Rate = k[this compound]x[Diene]y
The reaction orders, x and y, would provide significant mechanistic information. For instance, a first-order dependence on each reactant (x=1, y=1) would be consistent with a concerted pericyclic mechanism, common in many cycloadditions. rsc.org Deviations from this could suggest a more complex, multi-step mechanism involving pre-equilibria or the formation of a long-lived intermediate.
Furthermore, the influence of temperature on the reaction rate would allow for the determination of activation parameters (Enthalpy of Activation, ΔH‡, and Entropy of Activation, ΔS‡) through the Arrhenius and Eyring equations. A large negative entropy of activation, for example, is often indicative of a highly ordered transition state, which is characteristic of many concerted cycloaddition reactions. rsc.org The effect of catalysts, such as Lewis acids or bases, on the rate constant k would also be a key area of investigation to quantify the catalyst's efficiency.
The table below summarizes the key parameters that would be investigated in a kinetic study of a hypothetical reaction of this compound.
| Kinetic Parameter | Experimental Determination | Mechanistic Insight Provided | Reference for Analogy |
| Reaction Order | Varying initial reactant concentrations and measuring initial rates. | Indicates the number of molecules involved in the rate-determining step. | rsc.org |
| Rate Constant (k) | Calculated from the integrated rate law or initial rates method at a given temperature. | Provides a quantitative measure of the reaction speed. | rsc.org |
| Activation Energy (Ea) | Measuring rate constants at different temperatures and applying the Arrhenius equation. | Reveals the minimum energy required for the reaction to occur. | mdpi.com |
| Entropy of Activation (ΔS‡) | Determined from the Eyring plot (ln(k/T) vs 1/T). | Reflects the degree of order in the transition state compared to the reactants. | rsc.org |
This table illustrates the principles of a kinetic analysis as applied to the subject compound.
Advanced Spectroscopic and Structural Characterization of 3 1h Indol 3 Yl Prop 2 Ynoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the precise mapping of the carbon and proton frameworks, as well as the establishment of through-bond and through-space connectivities.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of 3-(1H-indol-3-yl)prop-2-ynoic acid is predicted to exhibit distinct signals corresponding to the protons of the indole (B1671886) ring and the prop-2-ynoic acid side chain. The indole moiety presents a characteristic set of aromatic proton signals. The proton on the nitrogen of the indole ring (H-1) is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 11.0-12.0 ppm, due to its acidic nature. The proton at the 2-position of the indole ring (H-2) should resonate as a singlet or a narrow triplet (due to coupling with H-1) around 7.5-7.8 ppm. The protons of the benzene (B151609) ring portion of the indole (H-4, H-5, H-6, and H-7) will appear in the aromatic region (approximately 7.0-8.0 ppm), with their multiplicities and coupling constants being dependent on their substitution pattern. The carboxylic acid proton is anticipated to be a broad singlet in the downfield region, typically above 12.0 ppm. Due to the triple bond, there are no olefinic protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 150-160 ppm. The two sp-hybridized carbons of the alkyne group are predicted to resonate in the region of 70-90 ppm. The carbon atoms of the indole ring will show characteristic chemical shifts, with C-3 being significantly influenced by the propiolic acid substituent.
Predicted ¹H and ¹³C NMR Data for this compound Disclaimer: The following data are predicted based on the analysis of similar compounds and general NMR principles, as direct experimental data is not readily available.
Predicted ¹H NMR Data| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-1 (indole NH) | 11.5 | br s | - |
| H-2 | 7.6 | s | - |
| H-4 | 7.9 | d | ~8.0 |
| H-5 | 7.2 | t | ~7.5 |
| H-6 | 7.3 | t | ~7.5 |
| H-7 | 7.5 | d | ~8.0 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 125.0 |
| C-3 | 100.0 |
| C-3a | 128.0 |
| C-4 | 120.0 |
| C-5 | 122.0 |
| C-6 | 123.0 |
| C-7 | 112.0 |
| C-7a | 136.0 |
| C-8 (C≡C-COOH) | 85.0 |
| C-9 (-C≡C-COOH) | 75.0 |
Two-dimensional NMR techniques are indispensable for assembling the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A COSY spectrum would establish the proton-proton coupling network within the molecule. Key expected correlations would be observed between the adjacent aromatic protons of the indole ring (H-4 with H-5, H-5 with H-6, and H-6 with H-7).
HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and their directly attached carbon atoms. For instance, it would link the signal of H-2 to C-2, H-4 to C-4, and so on, confirming the assignments made from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations, which helps in connecting different molecular fragments. Key HMBC correlations would be expected from the indole protons to the carbons of the propiolic acid side chain. For example, correlations from H-2 and H-4 to C-3 and the alkyne carbons would firmly establish the attachment of the side chain to the indole ring at the 3-position.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about through-space proximity of protons. This would be particularly useful in confirming the spatial relationship between the protons of the indole ring and any potential intermolecular interactions in concentrated solutions.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C≡C, and aromatic C-H functional groups. The broad O-H stretch of the carboxylic acid would likely appear in the 2500-3300 cm⁻¹ region, overlapping with the C-H stretches. The C=O stretching vibration of the carboxylic acid should be observed around 1700-1725 cm⁻¹. The C≡C triple bond stretch is expected to be a weak to medium band in the 2100-2260 cm⁻¹ region. The N-H stretch of the indole ring would be visible around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bending vibrations would appear in the fingerprint region (below 1500 cm⁻¹).
Predicted FT-IR Data for this compound Disclaimer: The following data are predicted based on the analysis of similar compounds, as direct experimental data is not readily available.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic acid) | 2500-3300 | Broad, Strong |
| N-H stretch (Indole) | 3300-3500 | Medium |
| Aromatic C-H stretch | 3000-3100 | Medium |
| C≡C stretch (Alkyne) | 2100-2260 | Weak to Medium |
| C=O stretch (Carboxylic acid) | 1700-1725 | Strong |
| C=C stretch (Aromatic) | 1450-1600 | Medium |
Raman spectroscopy provides complementary information to FT-IR. The C≡C triple bond, being a relatively non-polar bond, is expected to show a strong and sharp signal in the Raman spectrum, in contrast to its typically weak appearance in the IR spectrum. The symmetric aromatic ring breathing modes of the indole moiety are also expected to be prominent in the Raman spectrum.
Predicted Raman Shifts for this compound Disclaimer: The following data are predicted based on the analysis of similar compounds, as direct experimental data is not readily available.
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C≡C stretch (Alkyne) | 2100-2260 | Strong |
| Aromatic Ring Breathing | 1000-1600 | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. The nominal molecular weight of this compound (C₁₁H₇NO₂) is 185 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 185. The fragmentation pattern would likely involve the loss of the carboxylic acid group (COOH, 45 Da) to give a fragment at m/z 140. Another characteristic fragmentation would be the loss of CO₂ (44 Da) to give a fragment at m/z 141. The indole ring itself can undergo fragmentation, leading to characteristic ions of the indole core.
Predicted Mass Spectrometry Fragmentation Data for this compound Disclaimer: The following data are predicted based on the analysis of similar compounds, as direct experimental data is not readily available.
| m/z | Proposed Fragment |
|---|---|
| 185 | [M]⁺˙ (Molecular ion) |
| 140 | [M - COOH]⁺ |
| 141 | [M - CO₂]⁺˙ |
Computational Chemistry and Theoretical Investigations of 3 1h Indol 3 Yl Prop 2 Ynoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed understanding of molecular structures and energies. researchgate.netnovapublishers.com
Density Functional Theory (DFT) Studies for Optimized Geometries and Energetics
Density Functional Theory (DFT) has become a principal method for predicting the molecular geometries and energies of chemical compounds. novapublishers.comnih.gov This approach is favored for its balance of computational efficiency and accuracy. nih.gov DFT studies, often employing hybrid functionals like B3LYP, are used to determine the optimized, lowest-energy three-dimensional arrangement of atoms in a molecule. nih.govbiu.ac.il These calculations can predict bond lengths and angles with a high degree of correlation to experimental data, such as that obtained from X-ray crystallography. nih.gov For instance, in a study of a related indole (B1671886) derivative, the bond lengths and angles determined by DFT calculations showed strong agreement with experimental values. researchgate.net
Table 1: Representative Data from DFT Calculations for Indole Derivatives
| Parameter | Calculated Value | Experimental Value | Reference |
| Bond Length (Å) | Varies by bond | Varies by bond | nih.gov |
| Bond Angle (°) | Varies by angle | Varies by angle | nih.gov |
| Dihedral Angle (°) | Varies by angle | Varies by angle | researchgate.net |
| Total Energy (Hartree) | Varies by molecule | Not Applicable | nih.gov |
| Zero-Point Energy (kcal/mol) | Varies by molecule | Not Applicable | nih.gov |
This table is illustrative. Actual values are specific to the exact molecule and the level of theory used.
Ab Initio Methods for High-Level Electronic Structure Calculations
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a rigorous approach to solving the Schrödinger equation for a molecule. researchgate.netnumberanalytics.com Ab initio calculations are instrumental in determining a molecule's electronic structure, which encompasses the arrangement and energies of its electrons. researchgate.net This information is crucial for understanding a molecule's stability, reactivity, and spectroscopic properties. While computationally more demanding than DFT, ab initio methods can provide highly accurate results, especially when used with large basis sets. researchgate.net
Prediction and Verification of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for verification. For example, theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. mdpi.com These predicted shifts can be correlated with experimental spectra to aid in the assignment of signals to specific atoms within the molecule. mdpi.comspectrabase.com Similarly, computational methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) or Raman spectrum. researchgate.net The calculated frequencies, often scaled by an empirical factor to account for systematic errors, can be used to interpret experimental vibrational spectra and assign specific vibrational modes to different functional groups within the molecule. nih.govresearchgate.net
Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Indole Derivatives
| Spectroscopic Data | Experimental Value | Calculated Value | Reference |
| 1H NMR Chemical Shift (ppm) | Varies by proton | Varies by proton | mdpi.com |
| 13C NMR Chemical Shift (ppm) | Varies by carbon | Varies by carbon | mdpi.com |
| IR Vibrational Frequency (cm-1) | Varies by mode | Varies by mode | researchgate.net |
This table is illustrative and highlights the types of data compared. Specific values are molecule-dependent.
Analysis of Frontier Molecular Orbitals (FMO) and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. numberanalytics.com The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.comresearchgate.net
Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These include:
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating a greater ability to undergo chemical change.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
These descriptors are calculated using the energies of the HOMO and LUMO and are instrumental in predicting the reactivity and reaction mechanisms of molecules. unesp.br For large systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to better localize reactive regions. nih.gov
Table 3: Frontier Molecular Orbital Energies and Global Reactivity Descriptors
| Parameter | Definition | Typical Value Range |
| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Negative values |
| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Negative or positive values |
| HOMO-LUMO Gap (eV) | ELUMO - EHOMO | Positive values |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Varies |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Varies |
| Chemical Softness (S) | 1/(2η) | Varies |
| Electrophilicity Index (ω) | χ2/(2η) | Varies |
This table provides the definitions and general nature of these parameters. Specific values are dependent on the molecule under study.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Recognition Sites
Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution within a molecule and to identify sites that are prone to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP is calculated for a given molecule and is typically represented as a color-coded map superimposed on the molecule's electron density surface. uni-muenchen.deresearchgate.net Different colors indicate different electrostatic potential values:
Red: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. researchgate.netwuxiapptec.com
Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. researchgate.netwuxiapptec.com
Green: Regions of neutral or near-zero electrostatic potential. researchgate.net
By analyzing the MEP map, chemists can predict how a molecule will interact with other molecules, including identifying potential hydrogen bonding sites and regions of high reactivity. researchgate.netnih.gov This information is crucial for understanding intermolecular interactions and for designing molecules with specific recognition properties. nih.gov
Reaction Pathway and Transition State Analysis for Mechanistic Understanding
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, which is the lowest energy route from reactants to products. bohrium.com A key aspect of this analysis is the identification and characterization of transition states, which are the high-energy structures that connect reactants and products. nih.gov The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Computational methods can be used to calculate the geometry and energy of transition states, providing valuable insights into the mechanism of a reaction that are often difficult to obtain experimentally. nih.gov This understanding is essential for optimizing reaction conditions and for designing new catalysts. numberanalytics.com
Molecular Dynamics Simulations for Conformational Landscape and Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment. While specific MD simulation studies on 3-(1H-indol-3-yl)prop-2-ynoic acid are not yet prevalent in published literature, the principles of this technique can be applied to understand its likely conformational landscape.
The conformational flexibility of a molecule is critical to its biological activity, as it dictates how the molecule can adapt its shape to fit into the binding site of a protein or other biological target. For this compound, the key rotatable bonds would be those connecting the propanoic acid chain to the indole ring. An MD simulation would track the torsional or dihedral angles of these bonds over time, revealing the most stable and frequently adopted conformations.
The conformational landscape can be visualized as a potential energy surface, where energy minima correspond to stable conformations. The results of such a simulation could be presented in a table that correlates dihedral angles with their potential energies, as illustrated in the hypothetical data table below.
| Conformer | Dihedral Angle (°) (C2-C3-Cα-Cβ) | Potential Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti-periplanar | 180 | 0 | 65 |
| Syn-clinal | 60 | 2.5 | 15 |
| Anti-clinal | 120 | 3.0 | 10 |
| Syn-periplanar | 0 | 5.0 | 5 |
This table is for illustrative purposes and represents the type of data that would be generated from a molecular dynamics simulation. The values are not based on experimental data for this compound.
Furthermore, MD simulations can be used to study the interactions of this compound with solvent molecules, typically water, to understand its solvation properties and how it might behave in a biological medium. The stability of the compound in different environments can also be assessed through these simulations.
In Silico Screening and Ligand-Protein Docking Studies for Biological Interactions
In silico screening and ligand-protein docking are powerful computational techniques used in the early stages of drug discovery to identify potential biological targets for a given compound and to predict its binding mode and affinity. nih.gov These methods are instrumental in narrowing down the vast number of potential protein interactions to a manageable number for experimental validation.
In Silico Screening:
In silico screening involves the use of computational methods to search large databases of biological targets for potential binding partners of a ligand. For this compound, this process would begin with the generation of a 3D model of the molecule. This model would then be used to screen databases of protein structures, such as the Protein Data Bank (PDB), to identify proteins with binding sites that are complementary in shape and chemical properties to the ligand. This approach, often referred to as reverse docking, can generate a list of potential protein targets, providing initial hypotheses about the compound's mechanism of action.
Ligand-Protein Docking:
Once potential protein targets are identified, ligand-protein docking is employed to predict the preferred orientation of the ligand when bound to the protein and to estimate the strength of the interaction, often expressed as a docking score or binding energy. tandfonline.com This is achieved by placing the ligand in various positions and orientations within the protein's binding site and calculating the corresponding interaction energy.
For instance, based on the structural similarities to other indole derivatives with known biological activities, such as indole-3-acetic acid and indole-3-propionic acid, one might hypothesize that this compound could interact with targets such as cyclooxygenase (COX) enzymes, histone deacetylases (HDACs), or various receptors involved in cell signaling. mdpi.comnih.gov A docking study would then be performed to test these hypotheses.
The results of a docking study are typically presented in a table that includes the protein target, the docking score, and the key interacting amino acid residues. A hypothetical example for this compound is provided below.
| Protein Target | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Pi Stacking |
| Histone Deacetylase 2 (HDAC2) | -8.5 | His142, His143, Tyr306 | Hydrogen Bond, Metal Coordination |
| Epidermal Growth Factor Receptor (EGFR) | -7.9 | Leu718, Val726, Ala743 | Hydrophobic Interaction |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | -8.2 | Cys919, Asp1046, Phe1047 | Hydrogen Bond, Pi-Cation |
This table is for illustrative purposes and represents the type of data that would be generated from a ligand-protein docking study. The values and targets are hypothetical and not based on experimental data for this compound.
The insights gained from these computational studies are invaluable for guiding further research. They can help prioritize experimental assays, aid in the design of more potent and selective analogs, and provide a theoretical framework for understanding the potential biological role of this compound.
Biological Activities and Mechanistic Insights of 3 1h Indol 3 Yl Prop 2 Ynoic Acid and Its Derivatives
Antimicrobial Activity Studies (e.g., antibacterial, antifungal)
Derivatives of the indole (B1671886) scaffold have been the subject of numerous studies to evaluate their potential as antimicrobial agents against a variety of pathogenic bacteria and fungi.
Research into a series of synthesized 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives revealed significant antimicrobial properties. These compounds were tested against several bacterial and fungal strains. Notably, derivatives featuring a bromine substitution on the aryl ring demonstrated enhanced antimicrobial effects. Among the tested compounds, specific derivatives showed potent antibacterial activity, while others exhibited strong antifungal effects, in some cases comparable to standard drugs like fluconazole (B54011) nih.gov.
Similarly, 3-alkylidene-2-indolone derivatives have been identified as a promising antibacterial scaffold. While many compounds in this class show moderate activity, certain derivatives have exhibited significant efficacy against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity physiology.org. The mechanism for some of these derivatives may involve the inhibition of dihydrofolate reductase (DHFR) physiology.org.
In the realm of antifungal research, 3-indolyl-3-hydroxy oxindole (B195798) derivatives have been synthesized and evaluated against plant pathogenic fungi. Many of these compounds showed moderate to excellent antifungal activity nih.govnih.gov. Structure-activity relationship (SAR) studies indicated that introducing halogen substituents (I, Cl, or Br) to the 3-hydroxy-2-oxindole and indole rings is crucial for potent antifungal activity nih.gov. One particular derivative, compound 3u , displayed exceptional activity against Rhizoctonia solani, surpassing that of commercial fungicides nih.govnih.gov. Furthermore, 2-aryl-3-azolyl-1-indolyl-propan-2-ols , designed as analogs of fluconazole, have shown potent anti-Candida activity. The (S)-enantiomer of one such derivative proved to be significantly more active than fluconazole against Candida albicans nih.gov.
| Derivative Class | Tested Activity | Key Findings | Reference |
|---|---|---|---|
| 3-(1H-indol-3-yl)-1,3-diphenylpropan-1-one derivatives | Antibacterial & Antifungal | Compounds with bromine substitution showed enhanced activity. Compound 3c showed good antifungal activity comparable to fluconazole. | nih.gov |
| 3-Alkylidene-2-indolone derivatives | Antibacterial & Antifungal | Exhibited promising activity against Gram-positive and Gram-negative bacteria. Some showed moderate antifungal activity. | physiology.org |
| 3-Indolyl-3-hydroxy oxindole derivatives | Antifungal (Plant Pathogens) | Halogen substitution is crucial for activity. Compound 3u was superior to commercial fungicides against R. solani. | nih.govnih.govnih.gov |
| 2-Aryl-3-azolyl-1-indolyl-propan-2-ols | Antifungal (Candida species) | The (S)-enantiomer of compound (-)-8g showed significantly higher potency than fluconazole against C. albicans. | nih.gov |
Anticancer and Antiproliferative Investigations in Cell Lines
Indole derivatives are recognized for their ability to prevent the proliferation and invasion of many types of cancer cells nih.gov. Their mechanisms of action are diverse, often involving the modulation of multiple signaling pathways critical for cancer cell survival and progression nih.gov.
A variety of indole-based compounds have demonstrated potent growth inhibition against numerous human tumor cell lines. For instance, a series of 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones were evaluated for in vitro cytotoxicity, with several compounds showing potent growth inhibition against melanoma, leukemia, and ovarian cancer cell lines nih.gov.
Another study focused on 3-(6-phenylimidazo[2,1-b] nih.govphysiology.orgresearchgate.netthiadiazol-2-yl)-1H-indole derivatives , which were screened for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cells. Two compounds, 9c and 9l , showed significant antiproliferative activity across multiple PDAC cell lines. Furthermore, compound 9c was found to significantly inhibit the migration rate of SUIT-2 and Capan-1 pancreatic cancer cells in a scratch wound-healing assay wjgnet.com.
The related compound, Indole-3-carbinol (I3C) , has been shown to inhibit the migration of DU145 human prostate carcinoma cells. This effect was observed both with and without stimulation by epidermal growth factor (EGF), a known promoter of cell migration researchgate.net. Similarly, derivatives of 3-(coumarin-3-yl)-acrolein have been shown to suppress migration and invasion in human oral epidermoid carcinoma cells in a dose-dependent manner frontiersin.org.
| Derivative Class/Compound | Cancer Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 5-((1-aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-diones | Melanoma (MDA-MB-435), Leukemia (SR), Ovarian (OVCAR-3) | Potent growth inhibition. | nih.gov |
| 3-(6-phenylimidazo[2,1-b] nih.govphysiology.orgresearchgate.netthiadiazol-2-yl)-1H-indole derivatives (e.g., 9c) | Pancreatic (SUIT-2, Capan-1, Panc-1) | Inhibition of cell proliferation and migration. | wjgnet.com |
| Indole-3-carbinol (I3C) | Prostate (DU145) | Significant inhibition of cell migration. | researchgate.net |
| 3-(coumarin-3-yl)-acrolein derivatives (e.g., 6e) | Oral Epidermoid Carcinoma (KB) | Suppression of cell migration and invasion. | frontiersin.org |
The anticancer effects of indole derivatives are often traced back to their ability to interfere with key signaling pathways that regulate cell survival, proliferation, and apoptosis.
One of the prominent mechanisms involves the induction of apoptosis. For example, Indole-3-acetic acid (IAA) , when activated by UVB irradiation, was found to induce apoptosis in PC-3 prostate cancer cells. This was associated with the activation of stress signaling proteins like p38 MAPK and JNK, and the downregulation of pro-caspases nih.gov.
The PI3K/AKT pathway, which is crucial for cell survival, is another common target. Indole-3-propionic acid (IPA) has been shown to promote the proliferation of Schwann cells by activating this pathway ebi.ac.uk. Conversely, in cancer cells, inhibition of this pathway is a key therapeutic strategy. A derivative of 3-(coumarin-3-yl)-acrolein was found to induce mitochondria-dependent apoptosis by inhibiting the PI3K/AKT-mediated Bcl-2 signaling pathway in oral epidermoid carcinoma cells frontiersin.org. Similarly, a potent antitumor agent derived from indole-3-carbinol, OSU-A9 , was shown to suppress tumor growth by reducing the levels of phosphorylated Akt (p-Akt) nih.gov.
The Bcl-2 family of proteins, which are critical regulators of apoptosis, are also targeted by indole derivatives. Novel indole-based compounds have been designed as dual inhibitors of Bcl-2 and Mcl-1, which are anti-apoptotic proteins often overexpressed in cancer physiology.org. The degradation of β-catenin, a key player in cell adhesion and gene transcription, is another mechanism. Indole-3-carbinol (I3C) has been shown to inhibit prostate cancer cell migration by promoting the phosphorylation and subsequent degradation of β-catenin researchgate.net.
Anti-inflammatory Properties and Modulation of Inflammatory Mediators
Certain indole derivatives, particularly tryptophan metabolites produced by gut microbiota, have demonstrated significant anti-inflammatory properties. These compounds can modulate the host's immune response and reduce the production of inflammatory mediators.
The tryptophan metabolite Indoleacrylic acid (IA) , produced by commensal Peptostreptococcus species, has been shown to suppress inflammation. It mitigates inflammatory responses by immune cells and promotes intestinal epithelial barrier function nih.govresearchgate.net. Similarly, Indole-3-propionic acid (IPA) , another microbial metabolite of tryptophan, exerts anti-inflammatory effects in various disease models nih.gov. It has been shown to reduce the expression of pro-inflammatory cytokines in multiple cell types nih.gov. Studies have shown that IPA can alleviate inflammation in conditions like colitis and septic cardiomyopathy physiology.orgnih.gov.
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for producing prostaglandins (B1171923) and leukotrienes, respectively. The inhibition of these enzymes is a major strategy for anti-inflammatory therapies nih.gov.
Research has shown that certain indole derivatives can selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation researchgate.net. A study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives identified compounds with significant anti-inflammatory activity. One compound, S3, was found to selectively inhibit COX-2 expression, suggesting it could act as an anti-inflammatory agent with reduced gastrointestinal side effects compared to non-selective NSAIDs nih.govresearchgate.net.
In a study on osteoarthritis, Indole-3-propionic acid (IPA) was found to significantly inhibit the IL-1β-induced expression of COX-2 in rat chondrocytes nih.gov. While direct inhibition data for 3-(1H-indol-3-yl)prop-2-ynoic acid is not available, studies on other acrylic acid derivatives have shown they can act as lipoxygenase and cyclooxygenase-1 inhibitors nih.gov. Furthermore, a series of potent 5-lipoxygenase-activating protein (FLAP) inhibitors based on an indole core have been developed, demonstrating the potential of this scaffold to target the leukotriene pathway nih.gov.
A key aspect of the anti-inflammatory activity of indole derivatives is their ability to modulate the production of cytokines, which are signaling proteins that orchestrate the inflammatory response.
Indoleacrylic acid (IA) has been shown to inhibit the production of the pro-inflammatory cytokines IL-1β and IL-6 in peripheral blood mononuclear cells researchgate.net. Indole-3-propionic acid (IPA) also demonstrates robust cytokine-modulating effects. In a model of osteoarthritis, IPA significantly inhibited the IL-1β-induced mRNA expression of TNF-α and IL-6 in chondrocytes nih.gov. In another study, IPA treatment reduced the levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 in macrophages in response to endotoxin (B1171834) nih.gov. Furthermore, IPA has been shown to inhibit the release of these same pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) in human colonic epithelial cells in a dose-dependent manner by regulating the TLR4/NF-κB pathway spandidos-publications.com.
| Derivative/Compound | Model/Cell Type | Observed Effect | Reference |
|---|---|---|---|
| Indoleacrylic acid (IA) | Peripheral blood mononuclear cells | Inhibited production of IL-1β and IL-6. | researchgate.net |
| Indole-3-propionic acid (IPA) | Rat Chondrocytes | Inhibited IL-1β-induced expression of TNF-α, IL-6, and COX-2. | nih.gov |
| Macrophages | Reduced levels of TNFα, IL-1β, and IL-6 in response to endotoxin. | nih.gov | |
| Human Colonic Epithelial Cells | Inhibited LPS-induced release of IL-1β, IL-6, and TNF-α. | spandidos-publications.com | |
| Indole Acetohydrazide Derivatives (e.g., S3) | In vivo (Carrageenan-induced paw edema) | Exhibited significant anti-inflammatory activity and selective COX-2 inhibition. | nih.gov |
Antioxidant and Free Radical Scavenging Capabilities
The indole nucleus, a key component of the amino acid tryptophan, is recognized for its inherent antioxidant properties. This characteristic is largely attributed to the electron-rich nature of the indole ring system, which enables it to act as an effective electron or hydrogen donor to neutralize free radicals. Various studies on indole derivatives have substantiated their capacity to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative and nitrosative stress.
While direct studies on the antioxidant potential of this compound are not extensively documented, research on related indole compounds, such as indole-3-propionic acid (IPA), provides significant insights. IPA, a metabolite of tryptophan, is a potent scavenger of free radicals and has demonstrated neuroprotective effects against oxidative damage. nih.govencyclopedia.pub The antioxidant mechanism of indole compounds is believed to involve the donation of a hydrogen atom from the N-H group of the indole ring, leading to the formation of a stable indolyl radical.
Table 1: Antioxidant Activity of Selected Indole Derivatives
| Compound/Derivative | Assay | Key Findings | Reference |
| Indole-3-propionic acid (IPA) | Ischemia-induced oxidative stress | Reduced lipid peroxidation and DNA damage in the hippocampus. | nih.gov |
| Indole-3-propionic acid (IPA) | Free radical scavenging | Surpassed the free radical-scavenging properties of melatonin. | encyclopedia.pub |
| General Indole Derivatives | ABTS test, Lipoperoxidation inhibition | Potency is influenced by substitution on the indole nucleus and lipophilicity. |
This table is generated based on available data for related indole compounds to infer the potential activities of this compound and its derivatives.
Antiviral Activity (e.g., HIV-1 Integrase Inhibition)
The structural versatility of the indole nucleus has made it a valuable template for the design of novel antiviral agents. Derivatives of indole have been investigated for their ability to inhibit the replication of various viruses, including the human immunodeficiency virus (HIV). One of the key enzymes in the HIV life cycle is integrase (IN), which is responsible for inserting the viral DNA into the host cell's genome. Inhibition of this enzyme is a critical strategy for anti-HIV therapy.
While specific studies on the HIV-1 integrase inhibitory activity of this compound are limited, the broader class of indole derivatives has shown promise in this area. For instance, certain indole-containing compounds have been identified as inhibitors of HIV-1 integrase. These compounds often feature specific substitutions on the indole ring that are crucial for their binding to the active site of the enzyme.
The development of long-acting antiretroviral drugs is a significant focus in HIV treatment, and indole derivatives are being explored for this purpose. Their ability to be formulated for sustained release could improve patient adherence and treatment outcomes.
Table 2: Antiviral Activity of Selected Indole Derivatives
| Compound/Derivative | Viral Target | Mechanism of Action | Key Findings | Reference |
| Indole-based compounds | HIV-1 Integrase | Inhibition of the strand transfer reaction. | Some derivatives show potent inhibition. | |
| Cabotegravir (an INSTI) | HIV-1 Integrase | Integrase strand transfer inhibitor (INSTI). | Approved for long-acting injectable formulations. |
This table includes examples of indole-containing compounds with antiviral activity to highlight the potential of the chemical class.
Neuroprotective Potential and Interactions with Nuclear Receptors (e.g., PPARs)
The neuroprotective effects of indole derivatives are closely linked to their antioxidant and anti-inflammatory properties. As discussed, indole-3-propionic acid (IPA) has demonstrated significant neuroprotection in various models of neurological disorders. It has been shown to mitigate neuronal damage by reducing oxidative stress. nih.gov
Recent research has also explored the role of IPA in migraine pathophysiology, where it is suggested to play a neuroprotective role by reducing nitrosative stress. nih.gov Furthermore, IPA is considered a promising candidate for Alzheimer's disease therapy due to its ability to inhibit the formation of amyloid-beta fibrils, a hallmark of the disease.
The interaction of indole derivatives with nuclear receptors is an emerging area of research. Pregnane X receptor (PXR), a nuclear receptor involved in the detoxification of foreign substances, has been shown to be activated by IPA. This activation may contribute to the protective effects of IPA on the intestinal barrier. While direct interactions of this compound with peroxisome proliferator-activated receptors (PPARs) have not been explicitly detailed in the available literature, the broader class of indole compounds is being investigated for their modulatory effects on various nuclear receptors, which could open new avenues for therapeutic interventions in metabolic and inflammatory diseases.
Enzyme Inhibition Studies (e.g., L-Tryptophan Oxidase VioA, Topoisomerase IIα)
For example, certain indole derivatives have been identified as inhibitors of enzymes such as α-amylase and α-glucosidase, which are relevant targets in the management of diabetes. nih.gov In the context of cancer therapy, topoisomerase IIα is a critical enzyme involved in DNA replication and repair. Some thiosemicarbazide-based ligands incorporating an indole moiety have been identified as dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1 (IDO1), another important target in oncology. scbt.com
The inhibitory potential of indole derivatives is highly dependent on their substitution patterns. The introduction of different functional groups on the indole ring can lead to significant variations in their binding affinities and inhibitory activities against specific enzymes.
Table 3: Enzyme Inhibition by Selected Indole Derivatives
| Compound Class | Target Enzyme | Biological Relevance | Key Findings | Reference |
| Indole-based compounds | α-amylase, α-glucosidase | Diabetes | Good to moderate inhibitory interactions. | nih.gov |
| Thiosemicarbazide-based indole ligands | Topoisomerase IIα, IDO1 | Cancer | Act as dual inhibitors. | scbt.com |
| Substituted triazines | Tryptophan hydroxylase | Gastrointestinal disorders | Selective reduction of serotonin (B10506) levels in the intestine. |
This table provides examples of enzyme inhibition by broader classes of indole derivatives.
Structure-Activity Relationship (SAR) Studies for Biological Potency
The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for various biological targets.
For instance, in the context of anticancer activity, the presence of a carbonyl group at the C2 position of the indole scaffold (oxindole) has been shown to enhance cytotoxicity. nih.gov Similarly, a spiro-ring at the C3 position can also increase anticancer activity. The nature and position of substituents on the indole ring are critical determinants of biological efficacy. For example, a methoxy (B1213986) group at the C3 position and a double bond with an ester group at the same position have been associated with increased cytotoxicity.
In the development of anti-inflammatory agents, SAR studies of indole derivatives have revealed that modifications to a hydrazide substituent at the C3 position can significantly impact activity. For HIV-1 fusion inhibitors, the spatial arrangement of the indole rings and the nature of the substituents on a connecting benzyl (B1604629) group are key factors governing their inhibitory potency. These studies underscore the importance of fine-tuning the molecular architecture of indole derivatives to achieve desired biological effects.
Role as a Natural Product Precursor or Metabolite in Biological Systems
The indole-3-acrylic acid moiety, which is structurally related to this compound, has been identified in natural sources such as lentils and pulses. nih.gov This suggests that this class of compounds can be found in the human diet.
Furthermore, the closely related compound, 3-(1H-indol-3-yl)propanoate, is a known human metabolite, arising from the metabolic transformation of tryptophan by gut microbiota. nih.gov Tryptophan itself is a fundamental precursor for the biosynthesis of a vast array of complex indole alkaloids in fungi. nih.gov These natural products exhibit a wide spectrum of biological activities.
While the direct role of this compound as a precursor in the biosynthesis of specific natural products is not well-defined, its structural similarity to known metabolites and natural compounds suggests its potential involvement in metabolic pathways. The study of such pathways could reveal new biological functions and opportunities for the discovery of novel bioactive molecules.
Applications in Organic Synthesis and Materials Science
Building Block for the Synthesis of Complex Heterocyclic Compounds
The versatility of the indole (B1671886) nucleus makes it a privileged scaffold in synthetic organic chemistry. However, the specific role of 3-(1H-indol-3-yl)prop-2-ynoic acid as a starting material for constructing more complex heterocyclic systems is not detailed in accessible scientific reports.
Construction of Alkaloids and Related Natural Products
Indole alkaloids represent a vast and structurally diverse class of natural products, many of which possess significant biological activities. encyclopedia.pub The synthesis of these complex molecules often relies on strategic modifications of the indole core. encyclopedia.pub However, there is no specific information available that documents the use of This compound as a direct precursor in the total synthesis of any known alkaloids or related natural products.
Scaffold for Medicinal Chemistry Drug Discovery Programs
The indole ring is a common feature in many pharmaceutical agents. While derivatives of indole-3-propanoic acid have been investigated for their therapeutic potential, the specific contributions of This compound to drug discovery are not documented.
Design of Novel Therapeutic Agents
The design of new drugs often involves the synthesis and screening of novel molecular scaffolds. There are currently no publicly available research articles or patents that describe the design or synthesis of therapeutic agents based on the This compound scaffold.
Ligands for Specific Biological Targets
The identification of ligands for specific biological targets is a critical step in drug development. While various indole-containing compounds are known to interact with a range of biological targets, there is no information in the scientific literature identifying This compound as a ligand for any specific biological target.
Precursor for Advanced Organic Materials
The unique electronic and photophysical properties of indole-containing molecules make them attractive candidates for the development of advanced organic materials. However, the potential of This compound as a monomer or precursor for polymers, conductive materials, or other advanced organic materials has not been explored in the available scientific literature.
Chemosensors
No literature was found to support the application of this compound as a chemosensor. Research on the design and synthesis of indole-based chemosensors has been active; however, this specific propiolic acid derivative has not been investigated for its ability to detect or quantify chemical species.
Utilization in Agrochemistry
Information regarding the use of this compound as an intermediate for agricultural agents is not present in the available scientific literature. While the indole core is a feature of some agrochemicals, the pathway involving this specific compound has not been reported.
Future Research Directions and Challenges
Development of More Sustainable and Efficient Synthetic Methodologies
Current synthetic routes to 3-(1H-indol-3-yl)prop-2-ynoic acid often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Future research will likely focus on the development of more sustainable and efficient synthetic strategies. This includes the exploration of "green" chemistry principles such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents. The development of catalytic systems that can operate under milder conditions with high turnover numbers will be crucial. Furthermore, continuous flow chemistry presents an opportunity to improve reaction efficiency, scalability, and safety.
Exploration of Undiscovered Chemical Transformations and Novel Reactivities
The unique chemical architecture of this compound, featuring an indole (B1671886) nucleus, a carboxylic acid function, and a reactive alkyne moiety, provides a rich platform for exploring novel chemical transformations. Future investigations could focus on the selective functionalization of the indole ring, the alkyne, and the carboxylic acid. For instance, the development of new catalytic cycloaddition reactions involving the alkyne could lead to the synthesis of complex heterocyclic systems with potential biological activity. Moreover, the exploration of novel C-H activation strategies on the indole core could provide direct and efficient routes to previously inaccessible derivatives.
Integration of Advanced Computational Methods for Predictive Design and Discovery
Advanced computational methods are poised to play an increasingly important role in the design and discovery of novel this compound derivatives. Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the development of new synthetic reactions. Molecular docking and dynamics simulations can be employed to predict the binding of derivatives to biological targets, enabling the rational design of more potent and selective inhibitors. Furthermore, machine learning algorithms can be trained on existing experimental data to predict the properties and activities of virtual compounds, accelerating the discovery of new lead molecules.
In-depth Mechanistic Investigations of Biological Activities
While this compound has been identified as an inhibitor of enzymes such as human cytosolic phospholipase A2 (cPLA2), the detailed molecular mechanisms underlying its biological activities are not fully understood. Future research should focus on elucidating these mechanisms through a combination of experimental and computational approaches. This includes the use of techniques such as X-ray crystallography to determine the three-dimensional structures of the compound in complex with its protein targets. Kinetic studies can provide insights into the mode of inhibition, while cell-based assays can help to understand its effects in a biological context.
Design and Synthesis of Highly Selective and Potent Functionalized Derivatives
Building upon a deeper understanding of its structure-activity relationships, future efforts will be directed towards the design and synthesis of highly selective and potent functionalized derivatives of this compound. By systematically modifying the indole ring, the linker, and the carboxylic acid group, it may be possible to enhance its affinity and selectivity for specific biological targets. For example, the introduction of specific substituents on the indole nucleus could lead to improved interactions with the active site of a target enzyme. The synthesis and evaluation of a diverse library of derivatives will be crucial for identifying compounds with optimized pharmacological profiles.
Q & A
Q. What are the key considerations for synthesizing 3-(1H-indol-3-yl)prop-2-ynoic acid with high purity?
To synthesize this compound, Sonogashira coupling between 3-iodoindole and propiolic acid derivatives is a common approach. Ensure anhydrous conditions and palladium catalysts (e.g., Pd(PPh₃)₄) for optimal alkyne-aryl coupling. Purification via silica gel chromatography with ethyl acetate/hexane gradients (e.g., 20–50% EtOAc) removes unreacted indole or alkyne precursors. Monitor reaction progress by TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane). Post-synthesis, confirm purity using HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- 1H/13C NMR : Look for the indole NH proton (~10–12 ppm) and the propiolic acid proton (~3–4 ppm for the acetylenic proton). The carboxylic acid proton may appear as a broad peak (~12–14 ppm) or be absent in deuterated solvents.
- FT-IR : Confirm the alkyne stretch (~2100–2260 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]+ at m/z 186.0688 (C11H7NO2+) .
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Temperature : Maintain 60–80°C to balance reaction rate and side reactions (e.g., Glaser coupling of alkynes).
- Catalyst Loading : Use 2–5 mol% Pd catalyst with excess CuI (10 mol%) as a co-catalyst.
- Solvent : Employ DMF or THF for solubility; degas solvents to prevent oxidation.
- Work-Up : Acidify the reaction mixture (pH ~2–3) post-reaction to precipitate the product and reduce purification steps .
Advanced Research Questions
Q. How can SHELX software resolve ambiguities in the crystallographic data of this compound?
SHELXL is critical for refining crystal structures against high-resolution X-ray data. For this compound:
Q. How does the electronic structure of the alkyne group influence the compound’s reactivity in biological systems?
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) reveal:
- The electron-deficient alkyne enhances electrophilic reactivity, facilitating nucleophilic additions (e.g., thiol-yne click chemistry).
- Frontier molecular orbital analysis (HOMO-LUMO gap ~5.2 eV) predicts interactions with biological nucleophiles (e.g., cysteine residues). Compare with propanoic acid derivatives (HOMO-LUMO gap ~6.0 eV) to explain differential activity .
Q. How should researchers reconcile conflicting spectral data from different studies?
- NMR Discrepancies : Check solvent effects (e.g., DMSO-d6 vs. CDCl3 shifts indole NH signals). Use 2D NMR (COSY, HSQC) to assign overlapping peaks.
- Mass Spectrometry : Confirm ionization methods (ESI vs. EI) and adduct formation (e.g., [M+Na]+ vs. [M+H]+).
- Crystallography : Cross-validate unit cell parameters with Cambridge Structural Database entries for analogous indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
